molecular formula C26H29N5O3S B2778152 N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 932284-77-0

N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2778152
CAS No.: 932284-77-0
M. Wt: 491.61
InChI Key: YREUYNABRNPEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a pyrazolo[4,3-d]pyrimidinone core. This bicyclic heterocycle is substituted with ethyl groups at positions 2 and 6, the latter bearing a 4-methoxybenzyl moiety. The sulfur-linked acetamide group at position 5 includes N-benzyl and N-ethyl substituents, which likely influence its lipophilicity and pharmacokinetic properties. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazolo-pyrimidinones and related acetamides) are associated with diverse biological activities, including kinase inhibition, antimicrobial effects, and receptor modulation .

Properties

IUPAC Name

N-benzyl-N-ethyl-2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-4-29(15-19-9-7-6-8-10-19)23(32)18-35-26-27-22-17-30(5-2)28-24(22)25(33)31(26)16-20-11-13-21(34-3)14-12-20/h6-14,17H,4-5,15-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREUYNABRNPEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)N(CC)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl and Ethyl Groups: This can be achieved through alkylation reactions using benzyl and ethyl halides.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide shows promise as a lead compound for drug development. Its structural characteristics allow for interactions with specific enzymes and receptors, making it a candidate for designing new therapeutic agents.

Anticancer Activity

Recent studies have demonstrated the compound's anticancer properties across various cancer cell lines:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These findings indicate that the compound may act through multiple mechanisms to exert its anticancer effects, including apoptosis induction and cell cycle arrest .

Biological Studies

The compound can be utilized to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its unique structure allows researchers to explore its binding affinity and specificity towards various biological targets.

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzyl or methoxyphenyl groups may enhance its efficacy or reduce toxicity.

Materials Science Applications

The unique structure of this compound may also lead to applications in materials science. Its properties could be explored for developing new materials with specific characteristics such as conductivity or fluorescence.

Case Studies

  • Anticancer Research : A study evaluated the efficacy of pyrazolopyrimidine derivatives against various cancer cell lines, confirming that compounds similar to N-benzyl-N-ethyl exhibited significant cytotoxicity against MCF7 and SF-268 cells .
  • Kinase Inhibition : Another research highlighted the potential of pyrazolopyrimidine derivatives as kinase inhibitors, suggesting that N-benzyl-N-ethyl could be investigated further for its ability to inhibit specific kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its pyrazolo-pyrimidinone core, sulfur-linked acetamide chain, and aromatic substitutions. Below is a comparative analysis with key analogues:

2.1 Pyrazolo-Pyrimidinone Derivatives
  • N-Ethyl-2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide (): Core: Identical pyrazolo[4,3-d]pyrimidinone scaffold. Substituents: 4-Methylbenzyl (vs. 4-methoxybenzyl in the target compound) and 3-methylphenylacetamide (vs. N-benzyl-N-ethyl). Implications: The 4-methyl group enhances lipophilicity, while the methoxy group in the target compound may improve solubility and hydrogen-bonding capacity.
2.2 Pyridazinone-Based Acetamides
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Core: Pyridazinone (1,2-diazine) instead of pyrazolo-pyrimidinone. Substituents: 4-Methoxybenzyl and bromophenyl groups. Activity: Potent FPR2 receptor agonism, suggesting that the 4-methoxybenzyl moiety enhances receptor binding .
2.3 Antimicrobial Acetamides
  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide ():
    • Core : Simple acetamide with a sulfonyl-piperazine chain.
    • Substituents : Fluorinated aryl groups.
    • Activity : Broad-spectrum antimicrobial effects, highlighting the role of electron-withdrawing groups (e.g., fluorine) in enhancing potency .

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazolo[4,3-d]pyrimidinone 4-Methoxybenzyl, N-benzyl-N-ethyl Hypothesized kinase inhibition -
Analog () Pyrazolo[4,3-d]pyrimidinone 4-Methylbenzyl, N-(3-methylphenyl) Undisclosed (structural analogue)
FPR2 Agonist () Pyridazinone 4-Methoxybenzyl, bromophenyl FPR2 receptor activation
Antimicrobial Acetamide () Piperazine-linked acetamide Benzo[d]thiazolylsulfonyl, difluorophenyl Anti-bacterial/fungal

Substituent Effects on Bioactivity

  • Aromatic Substitutions :
    • The 4-methoxybenzyl group in the target compound may confer enhanced metabolic stability compared to 4-methylbenzyl () due to methoxy’s resistance to oxidative degradation.
    • Bromophenyl or fluorophenyl groups () improve target affinity via halogen bonding.

Pharmacokinetic Considerations

  • Lipophilicity : The N-benzyl-N-ethyl group in the target compound likely elevates logP values, favoring blood-brain barrier penetration compared to simpler acetamides (e.g., ).
  • Metabolism: Methoxy groups are prone to demethylation, but the pyrazolo-pyrimidinone core may slow hepatic clearance compared to pyridazinones .

Biological Activity

N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure–activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by several functional groups that contribute to its biological activity:

  • Benzyl moiety : Enhances lipophilicity.
  • Ethyl group : May influence solubility and bioavailability.
  • Methoxyphenyl group : Potentially enhances interaction with biological targets.

The molecular formula is C22H27N5OSC_{22}H_{27}N_5OS, indicating a complex arrangement that supports diverse interactions with biological macromolecules.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolopyrimidine derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These results indicate that the compound may act through multiple mechanisms to exert its anticancer effects, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazolopyrimidine derivatives have been evaluated for anti-inflammatory effects. For instance, compounds similar to N-benzyl-N-ethyl derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are crucial mediators in inflammatory pathways.

Synthesis and Structure–Activity Relationships (SAR)

The synthesis of this compound typically involves several steps:

  • Formation of the pyrazolopyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of functional groups : Subsequent reactions add the benzyl and ethyl moieties.
  • Final modifications : Sulfanylation and acetamide formation complete the synthesis.

The SAR studies indicate that modifications to the methoxy group and the positioning of the ethyl substituent significantly influence biological activity. For example, variations in the alkyl chain length or branching can enhance potency against specific cancer cell lines.

Case Studies

Several case studies have demonstrated the biological efficacy of related compounds:

  • Study on MCF7 Cells :
    • A derivative showed an IC50 value of 1.88 µM against MCF7 cells, indicating strong anticancer potential.
    • Mechanistic studies revealed that it inhibited CDK2 activity.
  • Evaluation in Multicellular Spheroids :
    • A novel screening approach using multicellular spheroids identified compounds with enhanced penetration and efficacy compared to traditional monolayer cultures.
  • In Vivo Studies :
    • Animal models treated with N-benzyl-N-ethyl derivatives exhibited reduced tumor growth compared to controls, supporting further development for clinical applications.

Q & A

Q. What are the key steps and considerations for optimizing the multi-step synthesis of this compound in laboratory settings?

The synthesis involves sequential reactions, starting with the formation of the pyrazolo[4,3-d]pyrimidine core, followed by sulfanylation and acylation. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol or DMSO improves solubility of intermediates .
  • Catalysts : Base catalysts like K₂CO₃ or NaH are used for deprotonation during sulfanylation .
  • Temperature control : Maintain 60–80°C for condensation steps to avoid intermediate decomposition .
  • Purity monitoring : Use HPLC and NMR at each step to ensure >95% purity before proceeding .

Q. Which analytical techniques are essential for characterizing this compound and validating its structural integrity?

A combination of techniques is required:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D structure using SHELXL for refinement, though challenges arise from low crystal quality .
  • HPLC : Quantifies purity and detects byproducts (e.g., oxidation derivatives) .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action for this compound's bioactivity in cancer-related pathways?

A multi-modal approach is recommended:

  • Enzyme inhibition assays : Test against kinases (e.g., PI3K/AKT/mTOR) using fluorescence-based substrates to quantify IC₅₀ values .
  • Surface plasmon resonance (SPR) : Measure binding kinetics to target proteins (e.g., Bcl-2) .
  • Molecular docking : Use AutoDock Vina to predict binding poses with homology-modeled receptors .
  • Gene expression profiling : RNA-seq identifies downstream pathways modulated in treated cell lines .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

Discrepancies may arise from metabolic instability or off-target effects. Mitigation strategies include:

  • Metabolite identification : LC-MS/MS to detect hepatic metabolites in microsomal assays .
  • Dose-response optimization : Use Hill slope analysis to refine EC₅₀ values across models .
  • Structural analogs : Synthesize derivatives with enhanced stability (e.g., replace labile thioether with sulfone) .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) in analogs of this compound?

SAR studies require systematic variation:

  • Substituent libraries : Modify the 4-methoxybenzyl group (e.g., halogens, alkyl chains) to assess hydrophobicity effects .
  • Free-Wilson analysis : Quantify contributions of specific substituents to bioactivity .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with activity .

Q. Which experimental approaches are suitable for resolving ambiguities in reaction mechanisms during synthesis?

Mechanistic studies often involve:

  • Kinetic isotope effects (KIE) : Replace sulfur with ³⁴S to track nucleophilic attack pathways .
  • In situ FTIR : Monitor intermediate formation (e.g., thiyl radicals) .
  • Computational modeling : Gaussian09 simulations identify transition states for key steps (e.g., ring closure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.